3-((3-Methoxyphenyl)amino)phenol
Description
General Overview of Aminophenols in Chemical Research
Aminophenols are organic compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. researchgate.netwikipedia.org The three isomers, 2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol, serve as foundational structures for a multitude of derivatives. researchgate.netwikipedia.org These compounds are amphoteric, capable of acting as weak acids or bases, though their basic character typically prevails. researchgate.net Aminophenols are of significant commercial and academic interest, functioning as crucial intermediates in the synthesis of dyes, pharmaceuticals, and photographic materials. researchgate.nettaylorandfrancis.com Their chemical reactivity is characterized by the dual functionality of the amino and hydroxyl groups, allowing for a wide range of chemical transformations, including alkylation, acylation, and cyclization reactions. researchgate.net The reduction of nitrophenols is a common method for synthesizing aminophenols, a process that is often catalyzed by metal nanoparticles. taylorandfrancis.com
Significance of Methoxy-Substituted Aromatic Amines and Phenols in Organic Chemistry
The introduction of a methoxy (B1213986) group (-OCH3) to an aromatic ring, as seen in methoxy-substituted aromatic amines and phenols, profoundly influences the molecule's electronic properties and reactivity. quora.comlibretexts.org The methoxy group is an electron-donating group through resonance, which can increase the electron density at the ortho and para positions of the benzene ring. quora.comlibretexts.org This electronic effect can impact the acidity of phenols and the basicity of anilines. For instance, a methoxy group can decrease the acidity of a phenol (B47542) when located at the para position by destabilizing the phenoxide ion. quora.comlibretexts.org Conversely, it can increase the basicity of an aromatic amine by donating electron density to the ring, making the nitrogen's lone pair more available. libretexts.org The presence of a methoxy group also directs the regioselectivity of electrophilic aromatic substitution reactions. acs.org These modified properties make methoxy-substituted aromatic compounds valuable in the design and synthesis of a wide range of organic molecules with specific functionalities. nih.gov
Rationale for Comprehensive Academic Investigation of 3-((3-Methoxyphenyl)amino)phenol
The compound this compound combines the structural features of both aminophenols and methoxy-substituted aromatic rings. This unique combination warrants a thorough academic investigation for several reasons. The interplay between the amino, hydroxyl, and methoxy functional groups is expected to result in interesting and potentially useful chemical and physical properties. Understanding the synthesis, structure, and reactivity of this specific molecule can provide valuable insights into the broader class of substituted diarylamines and aminophenols. The potential for this compound to serve as a precursor in the synthesis of more complex molecules, such as heterocyclic compounds or molecules with potential biological activity, further underscores the importance of its detailed study. A comprehensive investigation would contribute to the fundamental knowledge of organic chemistry and could pave the way for new applications in materials science or medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(3-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-3-5-11(9-13)14-10-4-2-6-12(15)8-10/h2-9,14-15H,1H3 |
InChI Key |
BPKLPDDFISVWLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyphenyl Amino Phenol and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule or its analogues by forming the key diarylamine or diaryl ether linkage from readily available precursors, such as resorcinol (B1680541) derivatives.
Resorcinol and its derivatives are key starting materials for the synthesis of 3-substituted phenols. The hydroxyl groups can direct reactions or be converted to other functionalities to facilitate the introduction of an amino-aryl group.
The Ullmann condensation is a classical and widely utilized method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, traditionally using a copper catalyst. encyclopedia.pub While modern variations have improved reaction conditions, the core principle involves the coupling of an aryl halide with a phenol (B47542), amine, or their derivatives. encyclopedia.pubmdpi.com In the context of synthesizing analogues of 3-((3-Methoxyphenyl)amino)phenol, particularly diaryl ether analogues like m-aryloxy phenols, the Ullmann reaction is highly relevant. mdpi.com
The reaction typically involves heating an aryl halide with a phenol in the presence of a copper salt and a base. acs.org Over the years, the use of ligands such as amino acids or picolinic acid has been shown to accelerate the reaction and allow for milder conditions. mdpi.comacs.org For instance, the synthesis of 3-(p-substituted aryloxy) phenols has been achieved by coupling resorcinol with various aryl iodides using copper iodide (CuI) and picolinic acid as the catalytic system. mdpi.com Similarly, N,N-dimethylglycine has been used as a ligand to promote the coupling of aryl bromides and iodides with phenols at temperatures around 90 °C. acs.org
Table 1: Examples of Ullmann-type Coupling Reactions for Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Bromo-3,5-dimethoxybenzene | Resorcinol | CuI, N,N-dimethylglycine HCl | Cs₂CO₃ | DMF | Not Specified | Moderate | mdpi.com |
| 4-Iodoanisole | Phenol | CuI, N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 °C | High | acs.org |
| Aryl Iodides | Resorcinol | CuI, Picolinic Acid | Not Specified | Not Specified | Not Specified | Good | mdpi.com |
| 4-Chlorophenyl Bromide | 3-Methylphenol | CuI, N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 °C | 93% | acs.org |
Nucleophilic aromatic substitution (SNAr) is another fundamental strategy for forming C-N or C-O bonds. libretexts.org The reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group, typically a halide. libretexts.orgnih.gov
For the synthesis of analogues, this method can involve the reaction of a resorcinol derivative, which acts as the nucleophile after deprotonation by a base, with an activated aryl halide. encyclopedia.pub The reaction between aryl halides and resorcinol proceeds via a nucleophilic aromatic substitution mechanism where the deprotonated resorcinol attacks the aromatic ring of the aryl halide, displacing the halide. encyclopedia.pub For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) was synthesized through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures. mdpi.com Generally, SNAr reactions require the aryl halide to be sufficiently electron-deficient for the reaction to proceed efficiently. libretexts.org
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. These methods offer high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods. beilstein-journals.orgnih.gov The synthesis of this compound would involve the coupling of 3-aminophenol (B1664112) with a 3-methoxyphenyl (B12655295) halide (or triflate) or, alternatively, the coupling of m-anisidine (B1676023) (3-methoxyaniline) with a 3-halophenol.
These reactions utilize a palladium catalyst precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky electron-rich phosphine (B1218219) ligand, like Xantphos. beilstein-journals.orgnih.gov A base, typically a carbonate or phosphate (B84403), is required to facilitate the catalytic cycle. beilstein-journals.orgresearchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. beilstein-journals.org This methodology is highly effective for coupling a wide range of amines and aryl halides, including those with various functional groups. nih.govtnstate.edu
Table 2: Typical Catalyst Systems for Palladium-Catalyzed C-N Cross-Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature | Application | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C | Amines with 4-bromo-7-azaindole | beilstein-journals.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Not Specified | Not Specified | Suzuki-Miyaura coupling | chemrxiv.org |
| Pd Complex | Triazolopyridinylidene | Cs₂CO₃ | Ethanol (B145695) | 80 °C | Chloroarenes with arylboronic acids | chemrxiv.org |
Reductive Pathways for Nitro Precursors
An alternative and common strategy involves the synthesis of a nitro-containing intermediate followed by the reduction of the nitro group to an amine in the final step. This approach is particularly useful when direct amination methods are challenging.
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to the corresponding anilines. chlorpars.com This reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support (Pt/C, Pd/C, Rh/C), or Raney nickel, under a hydrogen atmosphere. chlorpars.comunive.it
To synthesize this compound via this route, a precursor such as 3-((3-methoxyphenyl)amino)-1-nitrobenzene would first be synthesized. This intermediate would then be subjected to catalytic hydrogenation. The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. The process is often carried out in a solvent like ethanol or ethyl acetate (B1210297). chlorpars.comprepchem.com For instance, the synthesis of p-aminophenol from nitrobenzene (B124822) is a well-established industrial process that proceeds via catalytic hydrogenation in an acidic medium, using a platinum-based catalyst. ias.ac.injustia.comgoogle.com Similarly, 3-[(4-Amino-3-pyridinyl)amino]phenol has been prepared by hydrogenating its nitro precursor using platinum oxide as the catalyst. prepchem.com
The reaction conditions, including hydrogen pressure, temperature, and choice of catalyst, can be optimized to ensure complete conversion and high selectivity. unive.itias.ac.in
Table 3: Catalysts for Aromatic Nitro Group Reduction
| Catalyst | Substrate | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Platinum on Carbon (Pt/C) | Nitrobenzene | p-Aminophenol | Acidic medium | unive.itias.ac.in |
| Platinum Oxide (PtO₂) | 3-[(4-nitro-3-pyridinyl)amino]phenol, N-oxide | 3-[(4-Amino-3-pyridinyl)amino]phenol | 60 psi H₂, Ethanol | prepchem.com |
| Nickel Boride (Ni₂B) | p-Nitrophenol | p-Aminophenol | 40 °C, Ethanol | chlorpars.com |
| Raney Nickel | p-Nitrophenol | p-Aminophenol | Not Specified | chlorpars.com |
Chemical Reduction Techniques (e.g., Sn/HCl) for Nitro to Amino Conversion
A common strategy for synthesizing aminoarenes involves the reduction of a corresponding nitroarene. This transformation is a fundamental process in organic synthesis. While various reducing agents can be employed, classical methods often utilize metals in acidic media. For instance, the reduction of a nitrophenol to an aminophenol can be accomplished using catalysts like nickel supported on kaolin (B608303) with hydrazine (B178648) hydrate (B1144303) as the reducing agent. researchgate.net The reaction proceeds by dissolving the nitrophenol in a suitable solvent like methanol, followed by the addition of hydrazine hydrate and heating. researchgate.net
Another approach involves the use of sodium borohydride (B1222165) (NaBH4) as the reducing agent. nih.gov Palladium nanostructures have shown high catalytic activity in the reduction of nitro compounds to their corresponding amines under ambient conditions in aqueous solutions. nih.gov The efficiency of these reductions can be influenced by the choice of catalyst and reducing agent, with hydrogen gas being a preferred reductant in large-scale applications due to the formation of water as the only by-product. nih.gov
The reduction of nitroarenes can also be achieved using metal-free conditions. For example, tetrahydroxydiboron (B82485) in water can effectively reduce aromatic nitro compounds to the corresponding amines. organic-chemistry.org
Buchwald-Hartwig Amination Approaches for Aryl C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgmychemblog.com This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods like nucleophilic aromatic substitution. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgmychemblog.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. mychemblog.comlibretexts.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, in an inert solvent like toluene (B28343) or dioxane. mychemblog.com
This reaction can be applied to a wide variety of amines, including primary and secondary amines, and a broad range of aryl halides and pseudohalides. wikipedia.orgacsgcipr.org The development of various generations of catalyst systems has expanded the utility of this reaction to include even challenging substrates. wikipedia.org
| Catalyst System | Ligand Type | Key Features |
| First Generation | Monodentate phosphines (e.g., P(o-tolyl)3) | Initial development, suitable for some aryl bromides. wikipedia.org |
| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Improved reliability for primary amines and efficient coupling of aryl iodides and triflates. wikipedia.org |
| Sterically Hindered Ligands | Bulky phosphine ligands (e.g., XPhos) | Allows for the coupling of a wider range of substrates under milder conditions. mychemblog.com |
Indirect Synthetic Routes and Intermediate Transformations
Formation and Subsequent Reduction of Schiff Base Intermediates
An indirect route to synthesize compounds like this compound involves the formation and subsequent reduction of Schiff base intermediates. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. scispace.comnih.govrsc.org
For example, 3-aminophenol can be reacted with a substituted benzaldehyde, such as 2-hydroxy-3-methoxybenzaldehyde, in a solvent like ethanol under reflux conditions to form the corresponding Schiff base. scispace.comresearchgate.net The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum. researchgate.net
These Schiff bases can then be reduced to the corresponding secondary amines. This reduction step can be achieved using various reducing agents. For instance, the reduction of a Schiff base formed from p-anisidine (B42471) and 4-(dimethylamino)benzaldehyde (B131446) has been reported. mdpi.com
The general procedure for synthesizing Schiff bases involves mixing equimolar amounts of the amine and aldehyde in a suitable solvent, often with heating. scispace.commdpi.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). rsc.org
Grignard Reactions for Carbon Skeleton Assembly and Subsequent Modifications
While not a direct method for the final C-N bond formation in this compound, Grignard reactions are instrumental in assembling the necessary carbon skeletons of precursors. Grignard reagents (R-MgX) are powerful nucleophiles that can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds.
For instance, a Grignard reagent derived from an aryl halide could be reacted with a suitable ketone or aldehyde to construct a larger molecular framework. This framework could then be further functionalized through subsequent reactions, such as nitration and reduction, to introduce the required amino and hydroxyl groups.
Derivatization from Pre-Functionalized Phenolic and Anilino Precursors
The synthesis of this compound can also be approached by starting with pre-functionalized precursors, namely substituted phenols and anilines. This strategy relies on forming the key C-N bond between these two readily available classes of compounds.
One of the most prominent methods for this transformation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. encyclopedia.pub While traditionally requiring harsh conditions, modern variations have made this a more versatile tool. encyclopedia.pub
Another powerful contemporary method is the aforementioned Buchwald-Hartwig amination, which offers milder reaction conditions and broader substrate scope for coupling anilines with aryl halides or triflates. wikipedia.org For example, 3-methoxyaniline could be coupled with a suitably protected 3-halophenol using a palladium catalyst and a phosphine ligand to construct the diarylamine core. wikipedia.orgmychemblog.com
Furthermore, derivatization can involve the modification of existing functional groups. For example, a precursor containing a nitro group can be reduced to an amine, as discussed previously. nih.govorganic-chemistry.org Similarly, a methoxy (B1213986) group on a phenol can be demethylated to reveal a hydroxyl group. encyclopedia.pub The synthesis of m-aryloxy phenols has been achieved through the demethylation of m-methoxy phenols. encyclopedia.pub
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. Key parameters that are often optimized include reaction temperature, catalyst loading, solvent, and reaction time.
For instance, in the synthesis of para-aminophenol (a related compound), the reaction temperature and the concentration of the acid catalyst were found to significantly impact the yield. rasayanjournal.co.in An optimal temperature of 70°C and a sulfuric acid concentration of 1.5 M were identified for the Bamberger rearrangement step. rasayanjournal.co.in Increasing the temperature or acid concentration beyond these optimal points led to a decrease in the product yield. rasayanjournal.co.in
In catalytic reactions, such as the Buchwald-Hartwig amination, the choice of ligand and the metal-to-ligand ratio are critical for efficiency. acsgcipr.org Design of Experiments (DoE) and Principal Component Analysis (PCA) can be powerful tools for systematically optimizing the numerous variables in these complex reactions. acsgcipr.org The use of high-impact solvents like 1,4-dioxane (B91453) should be minimized where possible in favor of greener alternatives. acsgcipr.org For reductions, catalytic hydrogenation with H2 is often preferred from an environmental standpoint. acsgcipr.org
The efficiency of a synthesis can also be improved by streamlining the process. For example, one-pot reactions where multiple transformations occur in the same reaction vessel without isolating intermediates can save time and resources. A method for preparing monoalkylaminophenols from nitrophenols involves a one-pot catalytic hydrogenation and alkylation. google.com
Catalyst Systems and Ligand Selection for Enhanced Yield and Selectivity
The success of diarylamine synthesis, including for this compound, hinges on the selection of an appropriate catalyst system. Palladium-based catalysts are the most common, but copper-based systems also offer a more cost-effective alternative. acs.orgchemistryviews.org The ligand bound to the metal center is crucial for the reaction's success, influencing catalyst stability, activity, and selectivity. nih.govacs.org
Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for forming C-N bonds. wikipedia.org The evolution of this reaction has led to several "generations" of catalyst systems with increasingly broad applicability. wikipedia.org The choice of phosphine ligands is critical. Early systems used monodentate phosphines like P(o-tolyl)₃, but these were often limited in scope. libretexts.org The development of bidentate phosphine ligands, such as BINAP and DPEPhos, and later, sterically hindered, electron-rich dialkylbiaryl phosphine ligands like BrettPhos and tBuXPhos, significantly expanded the reaction's utility, allowing for the coupling of a wider range of aryl halides and amines with improved yields. wikipedia.orgacs.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands in palladium-catalyzed C-N coupling reactions. nih.govresearchgate.net
For instance, research has shown that catalyst systems based on BrettPhos Pd G3/BrettPhos or tBuXPhos Pd G3/tBuXPhos can achieve high yields (94-99%) for the amination of unactivated aryl halides with primary anilines. acs.org In some cases, bimetallic systems, such as nickel-palladium, have been used for the one-pot synthesis of diarylamines from nitroarenes, where one metal facilitates the reduction of the nitro group and the other catalyzes the C-N coupling. nih.gov
Copper-catalyzed cross-coupling reactions, while historically requiring harsh conditions (Ullmann condensation), have seen renewed interest. acs.org Modern copper-catalyzed systems can operate under milder conditions. For example, a system using copper(II) acetate with the diphosphine ligand 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) has been developed for coupling aryl boronic acids with nitroarenes to form diarylamines at a moderate temperature of 60 °C. chemistryviews.org
Table 1: Catalyst and Ligand Systems in Diarylamine Synthesis
| Catalyst/Precatalyst | Ligand | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Pd(dba)₂ | (±)-BINAP | Buchwald-Hartwig Amination | Effective for coupling p-bromotoluene and piperazine. Selectivity is highly solvent-dependent. | dtu.dk |
| BrettPhos Pd G3 | BrettPhos | Buchwald-Hartwig Amination | Excellent yields (94–99%) for coupling unactivated aryl halides with primary anilines in green solvents. | acs.org |
| tBuXPhos Pd G3 | tBuXPhos | Buchwald-Hartwig Amination | Achieves high yields for various nucleophiles, including primary anilines and heterocycles. | acs.org |
| Pd/NHC | N-Heterocyclic Carbene | Reductive Homocoupling | Catalyzes the one-pot synthesis of diarylamines from nitroaromatics using a reducing agent. | nih.govresearchgate.net |
| Copper(II) Acetate | dppb | Copper-Catalyzed Cross-Coupling | Couples aryl boronic acids with nitroarenes at 60 °C; tolerates a broad range of functional groups. | chemistryviews.org |
| Au-Pd/TiO₂ | (Alloy Nanoparticles) | Dehydrogenative Aromatization | Synthesizes diarylamines from cyclohexylamines or cyclohexanones and anilines at 160 °C. | nih.gov |
Solvent Selection and Reaction Media Effects
The choice of solvent is a critical parameter in the synthesis of this compound and its analogues, profoundly affecting reaction rates, yields, and even product distribution. dtu.dk Traditional Buchwald-Hartwig aminations often employ aprotic, nonpolar solvents like toluene, or polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane. libretexts.orgrsc.org
Studies have shown that solvent polarity can dramatically influence selectivity. In a microwave-assisted Buchwald-Hartwig reaction between p-bromotoluene and piperazine, the product distribution was strongly dependent on the solvent class. dtu.dk Aprotic, nonpolar solvents like m-xylene (B151644) provided the highest selectivity for the desired monosubstituted product. dtu.dk In contrast, a different study on the synthesis of diarylamines via a nitrosonium-initiated C–N bond formation found that using dichloromethane (B109758) (CH₂Cl₂) as the solvent significantly improved the yield compared to reactions without a solvent. acs.org
The development of more environmentally friendly reaction media is a key focus of modern synthetic chemistry. Research has demonstrated that "green" solvents can be highly effective for Buchwald-Hartwig aminations. acs.org Food-grade and waste vegetable oils, as well as triglycerides from animal sources, have been successfully used as solvents, with certain lipid impurities and additives even enhancing reaction yields. acs.org Other recommended green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), which have been identified as effective replacements for more hazardous solvents in the acyl Buchwald-Hartwig cross-coupling of amides. nsf.gov In some cases, reactions can be performed under solvent-free conditions, for example, using ball-milling, which can lead to decreased reaction times and increased selectivity. rsc.orgresearchgate.net
Table 2: Effect of Solvent on Diarylamine Synthesis
| Solvent | Reaction Type | Effect | Reference |
|---|---|---|---|
| m-Xylene | Buchwald-Hartwig Amination | Found to be the most appropriate solvent for selectivity in a specific microwave-assisted reaction. | dtu.dk |
| Dichloromethane (CH₂Cl₂) | Nitrosonium-Initiated C–N Bond Formation | Significantly improved the yield of diarylamine formation. | acs.org |
| Rapeseed Oil | Buchwald-Hartwig Amination | Served as an excellent green solvent, with performance influenced by additives present in the oil. | acs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Acyl Buchwald-Hartwig Cross-Coupling | Identified as a recommended green solvent, showing broad scope and excellent functional group tolerance. | nsf.gov |
| Toluene, THF, 1,4-Dioxane | Buchwald-Hartwig Amination | Commonly used solvents, but reactions can be sensitive to air and water, potentially stalling the reaction. | rsc.org |
| Solvent-Free (Ball-Milling) | Buchwald-Hartwig Amination | Enables robust, solvent-less reactions without the need for inert atmospheres. | rsc.org |
Temperature and Pressure Optimization in Reaction Design
Optimizing temperature and pressure is fundamental to achieving high yields and purity in the synthesis of diarylamines like this compound. These parameters directly influence reaction kinetics, catalyst stability, and the potential for side reactions.
Traditional cross-coupling reactions, such as the Buchwald-Hartwig amination, often require elevated temperatures, sometimes exceeding 100 °C, to drive the reaction to completion, especially with less reactive aryl chlorides. acs.org However, high temperatures can also lead to catalyst deactivation or the formation of undesired by-products. For example, in the synthesis of para-aminophenol, a structural isomer of 3-aminophenol, increasing the temperature beyond an optimum of 70 °C led to a decrease in yield due to the Bamberger rearrangement switching to a full hydrogenation process. rasayanjournal.co.in
Modern synthetic methods aim to achieve high efficiency under milder conditions. The development of highly active catalyst systems allows for reactions to be run at lower temperatures. A nitrosonium-initiated method for preparing diarylamines was optimized at 25 °C, with a subsequent reduction step at 50 °C. acs.org Similarly, a copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids proceeds efficiently at 60 °C. chemistryviews.org In another example, the synthesis of 3,4-dihydroquinazolines was optimized at 60 °C, though higher temperatures (80-100 °C) were needed for less reactive substrates. acs.org
Pressure is a less commonly varied parameter in many standard laboratory-scale C-N coupling reactions, which are typically run at atmospheric pressure under an inert gas like argon. nih.gov However, pressure becomes a critical variable in reactions involving gases, such as hydrogenation. In the synthesis of o-aminophenol from nitrobenzene, the hydrogenation reduction step was conducted under a hydrogen pressure of 0.3-0.5 MPa. google.com Similarly, the preparation of 3-aminophenol via hydrogenation of m-nitrophenol can be performed under a pressure of approximately 1 MPa (7500.75 Torr). chemicalbook.com
Table 3: Temperature Optimization in Diarylamine and Aminophenol Synthesis
| Product Type | Reaction Type | Optimized Temperature | Observations | Reference |
|---|---|---|---|---|
| Diarylamines | Nitrosonium-Initiated C–N Formation | 25 °C (C-N formation), 50 °C (reduction) | Milder conditions compared to traditional Buchwald-Hartwig reactions. | acs.org |
| Diarylamines | Au–Pd/TiO₂-catalyzed Dehydrogenation | 160 °C | Higher temperature required for this specific catalytic system. | nih.gov |
| Diarylamines | Copper-Catalyzed Cross-Coupling | 60 °C | Mild conditions for a copper-catalyzed system. | chemistryviews.org |
| para-Aminophenol | Bamberger Rearrangement | 70 °C | Yield decreased at higher temperatures (80-90 °C) due to side reactions. | rasayanjournal.co.in |
| 3-Aminophenol | Dehydrogenation of 3-amino-2-cyclohexene-1-one | 160-250 °C (preferred range) | A wide temperature range is possible (130-350 °C). | google.com |
Green Chemistry Considerations in Synthetic Route Development
A major focus is the replacement of hazardous solvents with more benign alternatives. acsgcipr.org Water is an ideal eco-friendly solvent, and its use in combination with techniques like sonication has been shown to facilitate faster and more effective imine formation with high yields and purity. digitellinc.com The use of bio-based solvents, such as vegetable oils, has also been successfully demonstrated for Buchwald-Hartwig aminations, representing a significant step towards more sustainable processes. acs.org Furthermore, performing reactions under solvent-free conditions, often aided by techniques like microwave irradiation or ball-milling, is a powerful strategy for waste reduction. rsc.orgresearchgate.net
Minimizing waste and improving atom economy are core tenets of green chemistry. rsc.org This can be achieved by designing one-pot or tandem reactions where multiple synthetic steps are performed in a single reactor, avoiding the need for intermediate purification and reducing solvent usage. mdpi.com For example, a one-pot synthesis of N-tosylaziridines from 2-amino-alcohols has been developed, streamlining the process. mdpi.com Another approach is the use of catalytic rather than stoichiometric reagents to reduce waste. rsc.org The development of reusable heterogeneous catalysts, such as supported gold-palladium nanoparticles, further enhances the green credentials of a process. nih.gov
To quantitatively assess the environmental performance of a synthetic route, green metrics tools like the CHEM21 toolkit are employed. rsc.orgrsc.org These tools evaluate metrics such as atom economy, reaction mass efficiency, and process mass intensity, allowing chemists to compare different synthetic pathways and identify areas for improvement. rsc.org By integrating these considerations early in the development process, more sustainable and environmentally conscious methods for synthesizing diarylamines can be established.
Structural Characterization and Elucidation Methodologies
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
The structural elucidation of 3-((3-Methoxyphenyl)amino)phenol is achieved through the combined application of Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared) Spectroscopy. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the local chemical environment of each atom, while vibrational spectroscopy confirms the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, it is possible to piece together the entire molecular puzzle, from individual atoms to the complete three-dimensional structure. While specific experimental spectra for this compound are not widely published, its expected spectral features can be predicted with high accuracy based on established principles and data from analogous structures.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the hydroxyl (OH), amine (NH), methoxy (B1213986) (OCH₃), and aromatic (Ar-H) protons.
The aromatic region (typically δ 6.0-7.5 ppm) would be complex, containing signals for the eight protons distributed across the two phenyl rings. The substitution patterns (1,3- on both rings) would lead to characteristic splitting patterns (triplets, doublets, and doublet of doublets). The protons on the phenolic ring would be influenced by the electron-donating hydroxyl and amino groups, while the protons on the other ring would be affected by the methoxy and amino groups. The signals for the labile OH and NH protons would likely appear as broad singlets whose chemical shifts are dependent on solvent and concentration. The methoxy group protons would be a sharp singlet, typically appearing upfield around δ 3.7-3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on analogous compounds and general NMR principles.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (Aromatic) | 6.0 - 7.5 | Multiplets (m) | 8H |
| -NH- (Amine) | 5.0 - 8.0 | Broad Singlet (br s) | 1H |
| -OH (Phenol) | 8.5 - 9.5 | Broad Singlet (br s) | 1H |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule this compound has 13 carbon atoms. Due to the lack of symmetry, 13 distinct signals are expected in the ¹³C NMR spectrum.
The carbons can be categorized as aromatic or aliphatic (methoxy). The methoxy carbon is expected to resonate at approximately δ 55 ppm. The twelve aromatic carbons would appear in the region of δ 100-160 ppm. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) would be shifted further downfield within this range. For instance, the carbon bearing the hydroxyl group and the carbon bearing the methoxy group are expected to be the most downfield among the aromatic signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on analogous compounds and general NMR principles.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Phenolic ring) | 155 - 160 |
| C-O-CH₃ (Anisole ring) | 158 - 162 |
| C-N (Both rings) | 140 - 145 |
| C-H / C (Aromatic) | 100 - 135 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each of the aromatic rings. It would establish the connectivity between adjacent aromatic protons, allowing for the assignment of the spin systems for the 1,3-disubstituted phenolic ring and the 1,3-disubstituted methoxyphenyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the assigned proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. For example, the singlet from the methoxy protons would correlate to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons over two or three bonds, connecting the different parts of the molecule. Key expected correlations would include:
A correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached.
Correlations from the amine (N-H) proton to the carbons on both aromatic rings that are two bonds away (the ipso-carbons) and three bonds away. This would definitively confirm the diarylamine linkage between the phenolic and methoxyphenyl moieties.
For compounds that are insoluble or to investigate their structure in the solid phase, solid-state NMR (ssNMR) is a valuable technique. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the molecule's structure and dynamics in a crystalline or amorphous solid. For this compound, ssNMR could be employed to study polymorphism—the existence of different crystal packing arrangements. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms. Furthermore, ssNMR can provide insights into intermolecular interactions, such as the hydrogen bonding network involving the phenolic hydroxyl and secondary amine groups, which dictate the molecular packing in the crystal lattice.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. nih.govnih.gov
The presence of a broad absorption band in the 3200–3600 cm⁻¹ region would indicate the O-H stretching of the phenol (B47542) group, with the broadness resulting from hydrogen bonding. specac.com A sharper, less intense peak around 3300–3500 cm⁻¹ would be characteristic of the N-H stretching of the secondary amine. specac.com Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group. The aromatic nature is further confirmed by C=C stretching absorptions in the 1450–1600 cm⁻¹ region. Strong bands for C-O stretching of the phenol and the aryl ether would also be prominent, typically in the 1200-1300 cm⁻¹ and 1000-1275 cm⁻¹ regions, respectively. specac.comprepchem.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Methoxy (-OCH₃) | 2850 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |
| C-O Stretch | Aryl Ether | 1200 - 1275 (asym) / 1000 - 1075 (sym) | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is ideal for analyzing polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₃H₁₃NO₂, the molecular weight is 215.25 g/mol . In positive ion mode, ESI-MS would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of 216.26.
Collision-induced dissociation of this parent ion would likely lead to characteristic fragment ions. A common fragmentation pathway for methoxylated compounds is the loss of a methyl radical (•CH₃) or a neutral methane (B114726) molecule (CH₄), resulting in fragment ions that provide further structural confirmation. researchgate.net
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₃H₁₄NO₂]⁺ | 216.26 | Protonated molecular ion |
| [M-CH₃]⁺ | [C₁₂H₁₀NO₂]⁺ | 200.22 | Loss of a methyl radical from the methoxy group |
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its elemental composition as C₁₃H₁₃NO₂ by matching the experimentally measured exact mass to the calculated theoretical mass.
| Ion Formula | Calculated Exact Mass |
| [C₁₃H₁₃NO₂ + H]⁺ | 216.10191 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its two aromatic rings.
The presence of the hydroxyl (-OH), amino (-NH-), and methoxy (-OCH₃) groups, all of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). nih.gov Phenol itself shows absorption bands around 210 nm and 270 nm. nih.gov Due to the extended conjugation and the presence of multiple electron-donating groups, the primary absorption bands for this compound are anticipated at longer wavelengths, likely in the 280-300 nm range. The exact position and intensity of these bands would be sensitive to the solvent used, due to potential solvent-solute interactions like hydrogen bonding. nih.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise data on:
Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.
Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonds (e.g., between the phenolic -OH and the amine -NH of adjacent molecules) and π–π stacking of the aromatic rings.
While no published crystal structure for this specific compound is currently available, data from related structures, such as derivatives of 3-aminophenol (B1664112), show the formation of extensive hydrogen-bonding networks that stabilize the crystal packing. nih.gov A theoretical analysis would predict the formation of a non-planar molecule with specific bond lengths characteristic of C-N, C-O, and aromatic C-C bonds.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | Precise measurements of distances between bonded atoms. |
| Bond Angles (°) | Precise measurements of angles formed by three connected atoms. |
| Torsion Angles (°) | Angles describing the conformation around chemical bonds. |
Single Crystal X-ray Diffraction (SCXRD) for Atomic-Level Resolution
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique was employed to analyze crystals of N-(3-hydroxyphenyl)-3-methoxybenzamide, revealing the existence of two distinct polymorphic forms, designated as polymorph I and polymorph II. mdpi.com
The analysis of polymorph I showed that it crystallizes in the orthorhombic space group Pna2₁, with a single molecule in the asymmetric unit (Z′ = 1). mdpi.com Polymorph II was found to crystallize in the triclinic space group P-1 and features two molecules in its asymmetric unit (Z′ = 2). mdpi.com The crystallographic data for both polymorphs were collected at a temperature of 150 K. mdpi.com
The detailed crystallographic parameters for both forms are summarized below, highlighting the structural differences that give rise to their polymorphism.
Interactive Data Table: Crystallographic Data for N-(3-hydroxyphenyl)-3-methoxybenzamide Polymorphs mdpi.com
| Parameter | Polymorph I | Polymorph II |
| Empirical Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃ |
| Formula Weight | 243.26 | 243.26 |
| Temperature (K) | 150 | 150 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| a (Å) | 22.1813(3) | 8.8021(2) |
| b (Å) | 5.8693(1) | 9.0718(2) |
| c (Å) | 8.9480(1) | 15.1106(3) |
| α (°) ** | 90 | 81.189(2) |
| β (°) | 90 | 87.218(2) |
| γ (°) | 90 | 72.843(2) |
| Volume (ų) ** | 1166.19(3) | 1136.91(4) |
| Z | 4 | 4 |
| Z' | 1 | 2 |
Crystallization Methodologies for Obtaining Suitable Single Crystals
The successful application of SCXRD is contingent upon the growth of high-quality single crystals of sufficient size and regularity. For N-(3-hydroxyphenyl)-3-methoxybenzamide, different crystallization conditions led to the formation of its two distinct polymorphs. mdpi.com
The slow evaporation method was utilized as the primary technique for crystal growth. This method involves dissolving the synthesized compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over time. As the solution becomes more concentrated, it reaches a state of supersaturation, from which crystals begin to form.
The specific conditions that yielded each polymorph were:
Polymorph I: Crystals suitable for SCXRD were successfully grown by the slow evaporation of a solution of the compound in a petrol-ethyl acetate (B1210297) mixture. mdpi.com
Polymorph II: Single crystals of this form were obtained through the slow evaporation of a solution of the compound in methanol. mdpi.com
The use of different solvent systems was the critical factor in isolating the two different crystalline forms, demonstrating the profound influence of the crystallization environment on the final solid-state structure of the molecule. mdpi.com
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique is crucial for verifying that the synthesized compound has the expected empirical formula, which for N-(3-hydroxyphenyl)-3-methoxybenzamide is C₁₄H₁₃NO₃. The experimentally determined values are compared against the theoretically calculated percentages to confirm the purity and identity of the sample.
The results from the elemental analysis of the synthesized N-(3-hydroxyphenyl)-3-methoxybenzamide were in close agreement with the calculated values, validating the molecular formula. researchgate.net
Interactive Data Table: Elemental Analysis Data for N-(3-hydroxyphenyl)-3-methoxybenzamide researchgate.net
| Element | Theoretical % | Experimental % |
| Carbon (C) | 69.12 | 69.27 |
| Hydrogen (H) | 5.39 | 5.37 |
| Nitrogen (N) | 5.76 | 5.65 |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-((3-Methoxyphenyl)amino)phenol, DFT calculations, typically using functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), are employed to determine the molecule's optimized geometric structure. dergipark.org.trresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is used to calculate thermodynamic parameters, providing data on the molecule's stability. researchgate.net The method serves as the foundation for many of the more specific analyses discussed below, including molecular orbital and reactivity descriptor calculations. Studies on similar aminophenol and diphenylamine (B1679370) structures have demonstrated that DFT accurately reproduces experimental data where available and provides reliable predictive insights. dergipark.org.trresearchgate.netasianpubs.org
While DFT is a primary tool, other quantum methods also contribute to a comprehensive understanding. Ab initio methods, which are based on first principles without empirical parameters, can be used for highly accurate benchmark calculations of molecular properties, though they are computationally intensive. ehu.eus
Conversely, semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster means to explore molecular properties. These methods are particularly useful for initial conformational searches or for studying very large systems, though with less precision than DFT or ab initio approaches.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.govepa.gov For this compound, calculations would likely show the HOMO density localized on the electron-rich phenol (B47542) and amine portions, while the LUMO may be distributed across the aromatic systems.
Table 1: Illustrative Frontier Molecular Orbital Data This table describes the typical data generated from a HOMO-LUMO analysis for an organic molecule like this compound.
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Gap) | Energy difference (ELUMO - EHOMO) | 3.0 to 5.0 |
Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and electron delocalization within the molecule. dergipark.org.tr It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the stabilization energy, E(2).
Table 2: Illustrative NBO Analysis Data for Key Interactions This table describes the format of results from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) on Phenol | π* (C-C) in Phenol Ring | High |
| LP (N) on Amine | π* (C-C) in Phenyl Ring | Moderate to High |
| π (C-C) in Phenyl Ring | π* (C-C) in adjacent Phenyl Ring | Moderate |
While HOMO and LUMO analysis provides a general view of reactivity, Fukui function analysis pinpoints the specific atoms most susceptible to attack. researchgate.net This method uses the change in electron density to identify sites for electrophilic attack (where a nucleophile would attack), nucleophilic attack (where an electrophile would attack), and radical attack. researchgate.net
For this compound, Fukui analysis would likely identify the oxygen and nitrogen atoms as primary sites for electrophilic interaction, while certain carbon atoms on the aromatic rings, activated by the hydroxyl and amino groups, would be highlighted as the most probable sites for nucleophilic attack. researchgate.netresearchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species.
Molecular Modeling and Simulation for Conformational and Interaction Dynamics
While quantum calculations typically focus on a single, static molecule, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the molecule's movement and interactions over time. mdpi.comresearchgate.net
MD simulations can explore the conformational landscape of this compound by modeling the rotations around its flexible bonds, primarily the C-O ether bond and the C-N amine bond. This reveals the molecule's preferred shapes and the energy barriers between different conformations. Such simulations provide a dynamic picture of how the molecule behaves in solution or in a condensed phase, which is essential for understanding its physical properties and its potential to interact with biological targets or material surfaces. mdpi.com
Prediction of Theoretical Molecular Descriptors and Reactivity Indices
Theoretical molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of a compound with its biological activity.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties such as oral bioavailability and blood-brain barrier penetration. numberanalytics.comnih.gov It is calculated by summing the surface contributions of polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. nih.govuniroma1.it TPSA is a valuable parameter in drug design as it avoids the complexity of 3D calculations and the need to determine the biologically relevant conformation. nih.govresearchgate.net
The TPSA value increases with the number of polar functional groups in a molecule. openeducationalberta.ca Higher TPSA values are generally associated with lower lipid solubility, which can affect absorption and distribution. openeducationalberta.ca For instance, a TPSA value greater than 140 Ų is often correlated with poor oral bioavailability. numberanalytics.com
The calculation of TPSA can be performed using fragment-based methods, where the molecule is broken down into smaller fragments, and their individual TPSA contributions are summed up. numberanalytics.com
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical calculations of LogP are a common practice in computational chemistry.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule is crucial as the biological activity is often dependent on a specific conformation.
For 3-methoxyphenol, a substructure of the target compound, room temperature millimeter-wave rotational spectroscopy combined with quantum chemical calculations has been used to fully characterize its conformational landscape. nih.gov This study revealed the existence of four stable conformers that were theoretically predicted. nih.gov Such detailed analysis provides insights into the flexibility of the molecule and the relative energies of its different conformations.
Molecular dynamics simulations can also be used to explore the conformational space and energy landscape of a molecule. mdpi.com By simulating the movement of the molecule over time, it is possible to identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with a biological target.
Aromaticity Analysis of Constituent Rings
Aromaticity is a fundamental concept in chemistry, describing the enhanced stability of cyclic, planar molecules with a delocalized system of π-electrons. The degree of aromaticity can be quantified using various computational indices, one of the most common being the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an ideal aromatic system. mdpi.com A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or olefinic character. mdpi.comnih.gov The HOMA index can be dissected into two components: GEO, which describes the decrease in aromaticity due to bond length alternation, and EN, which accounts for the decrease due to bond elongation. nih.gov Another widely used method is the Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion for aromaticity. nih.govresearchgate.net
Solvent Effects on Electronic and Geometrical Parameters
The surrounding solvent environment can significantly impact the electronic and geometrical properties of a solute molecule. Computational studies often employ models like the Polarizable Continuum Model (PCM) to simulate the effects of different solvents. These effects, known as solvatochromism, can lead to changes in molecular geometry, electronic energy levels, and spectroscopic properties. researchgate.netmdpi.com
While a detailed computational study on the solvent effects for this compound is not available, research on related compounds such as N-acetyl-para-aminophenol (APAP) provides insight into the expected trends. researchgate.net A computational investigation on APAP revealed that as the polarity of the solvent increases, the HOMO-LUMO energy gap tends to decrease, indicating a higher reactivity and greater stability of the molecule in polar environments. researchgate.net Furthermore, the dipole moment of the molecule is also influenced by the solvent, with polar solvents generally leading to an increase in the dipole moment due to enhanced charge delocalization. researchgate.net
To illustrate the potential impact of solvents, the following table presents data from a computational study on the related compound N-acetyl-para-aminophenol (APAP) in various solvents. researchgate.net It is important to note that this data is for a different, though structurally related, molecule and serves as an example of the types of parameters that would be investigated for this compound.
| Solvent | Dielectric Constant (ε) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Gas Phase | 1.00 | -7.21 | -0.95 | 6.26 | 2.76 |
| Water | 78.39 | -7.16 | -1.06 | 6.10 | 4.68 |
| Methanol | 32.63 | -7.15 | -1.06 | 6.09 | 4.62 |
| Ethanol (B145695) | 24.55 | -7.15 | -1.06 | 6.09 | 4.59 |
| Acetonitrile | 36.64 | -7.18 | -1.09 | 6.09 | 4.87 |
| Dichloromethane (B109758) | 8.93 | -7.20 | -1.06 | 6.14 | 4.29 |
| Benzene (B151609) | 2.27 | -7.22 | -1.01 | 6.21 | 3.22 |
Data presented is for N-acetyl-para-aminophenol (APAP) and is illustrative of solvent effects. researchgate.net
A similar investigation for this compound would provide a deeper understanding of its behavior in various chemical environments, which is crucial for predicting its reactivity, stability, and potential applications.
Mechanistic Research into Biological Activity in Vitro and in Silico Focus
Enzyme Modulation Studies and Mechanistic Investigations
The chemical compound 3-((3-Methoxyphenyl)amino)phenol and its structural analogs have garnered scientific interest for their potential to modulate the activity of various enzymes. Through a combination of laboratory-based (in vitro) and computational (in silico) studies, researchers have begun to unravel the molecular mechanisms behind their biological effects. These investigations focus on how these molecules interact with and inhibit key enzymes involved in a range of biological processes.
Inhibition Mechanisms of Key Enzymes
DNA gyrase is a critical enzyme in bacteria, essential for processes involving DNA unwinding during replication. nih.govnih.gov Its inhibition is a key strategy for antibacterial agents. nih.gov While direct studies on this compound are limited, research on related aminophenol derivatives provides insight into the potential mechanism. Molecular docking studies on fluoroquinolone derivatives, which also target DNA gyrase, show that these compounds bind to the enzyme's active site. nih.gov Similarly, studies on other bacterial inhibitors reveal that they can interact with either the GyrA or GyrB subunits of the enzyme. nih.gov The inhibition of DNA gyrase by quinolones is thought to occur through binding to a site that appears after the formation of the gyrase-DNA complex. researchgate.net This binding prevents the enzyme from re-ligating the DNA strands, leading to DNA damage and bacterial cell death. nih.gov
Inhibiting α-amylase and α-glucosidase is a therapeutic approach for managing type 2 diabetes by slowing carbohydrate digestion and reducing post-meal blood glucose spikes. nih.govmdpi.com Aminophenol derivatives, particularly Schiff bases, have been synthesized and evaluated for their antidiabetic properties, showing significant inhibition of both α-amylase and α-glucosidase. nih.govku.ac.aemdpi.com
Molecular docking simulations have been instrumental in visualizing the inhibitory mechanism. These studies suggest that aminophenol derivatives fit into the active sites of these enzymes. nih.govresearchgate.net The binding is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.gov For α-glucosidase, this interaction competitively blocks the enzyme, preventing it from breaking down complex carbohydrates into absorbable glucose. researchgate.netitmedicalteam.pl
Table 1: Inhibitory Activity of Selected Aminophenol Derivatives Against Carbohydrate-Hydrolyzing Enzymes
| Compound/Extract | Target Enzyme | Inhibition | IC50 Value | Mode of Inhibition |
|---|---|---|---|---|
| Aminophenol Schiff Base Derivatives | α-Amylase | Significant | Concentration-dependent | Not specified |
| Aminophenol Schiff Base Derivatives | α-Glucosidase | Significant | Concentration-dependent | Not specified |
| 3-oxolupenal | α-Amylase | Potent | 101.6 µM | Not specified |
| Katononic acid | α-Amylase | Potent | 119.3 µM | Not specified |
| 3-oxolupenal | α-Glucosidase | More potent | 141.9 µM | Not specified |
| Katononic acid | α-Glucosidase | Less potent | 194.8 µM | Not specified |
Data compiled from multiple studies on aminophenol derivatives and other natural compounds. nih.govmdpi.comnih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. nih.govnih.gov Various studies have explored the potential of aminophenol-related structures as cholinesterase inhibitors. researchgate.netnih.gov
In silico molecular docking studies have provided a detailed view of how these inhibitors might work. researchgate.netnih.govrsc.org These studies show that the compounds can bind within the active site gorge of the cholinesterase enzymes. The binding is often stabilized by key interactions, such as pi-pi stacking with tryptophan residues (Trp82 in BChE, Trp86 in AChE) and hydrogen bonding with histidine residues (His438 in BChE, His447 in AChE). nih.govnih.gov Some inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which may offer additional therapeutic benefits. nih.gov Kinetic studies have revealed that the inhibition can be of a mixed-mode nature. rsc.org
Table 2: Key Amino Acid Interactions for Cholinesterase Inhibitors
| Enzyme | Key Interacting Residue | Type of Interaction | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Trp86 | Pi-Pi Stacking | nih.gov |
| Acetylcholinesterase (AChE) | His447 | Hydrogen Bonding | nih.gov |
| Acetylcholinesterase (AChE) | Trp286 (PAS) | Pi-Pi Stacking | nih.gov |
| Acetylcholinesterase (AChE) | Phe338 (CAS) | Pi-Pi Stacking | nih.gov |
| Butyrylcholinesterase (BChE) | Trp82 | Pi-Pi Stacking | nih.gov |
| Butyrylcholinesterase (BChE) | His438 | Hydrogen Bonding | nih.gov |
PAS: Peripheral Anionic Site; CAS: Catalytic Active Site
Activin receptor-like kinase 2 (ALK2) is a protein kinase involved in cell signaling pathways, and its overactivity is linked to diseases like fibrodysplasia ossificans progressiva (FOP) and certain cancers. nih.govpatsnap.comnih.gov Consequently, ALK2 has become an important target for drug development. patsnap.com Research has identified aminophenol-related structures, such as 2-aminopyridine (B139424) derivatives, as potent ALK2 inhibitors. nih.govnih.govacs.org
These inhibitors typically function by competing with ATP for binding in the kinase's active site. patsnap.comnih.gov Molecular docking and structure-activity relationship (SAR) studies have shown that these compounds fit into the ATP-binding pocket. nih.govacs.org The binding is often anchored by a crucial hydrogen bond between the inhibitor and a hinge residue of the kinase. nih.govacs.org For example, in 3,5-diaryl-2-aminopyridine inhibitors, the 2-aminopyridine core forms this key hydrogen bond. nih.govacs.org Modifications to other parts of the molecule, such as replacing a phenol (B47542) group with a phenylpiperazine, have been shown to significantly enhance potency. nih.govacs.org
Allosteric Modulation Investigations
Allosteric modulation, where a molecule binds to a site on the enzyme other than the active site to influence its activity, is an emerging area of research for kinase inhibitors. nih.govnih.gov This approach can offer greater selectivity compared to traditional ATP-competitive inhibitors. nih.govnih.gov
In the context of ALK2 kinase, studies have explored targeting allosteric sites to modulate kinase activity. nih.govnih.gov Researchers have used computational screening to identify compounds that bind to a surface pocket on ALK2, away from the ATP-binding site. nih.govnih.gov This pocket is located near a key allosteric switch in the kinase. nih.gov Binding of compounds to this allosteric site can destabilize the protein, leading to a loss of activity. nih.govnih.gov This provides an alternative mechanism for ALK2 inhibition that is not dependent on competing with ATP. patsnap.comnih.govnih.gov While direct allosteric modulation by this compound has not been detailed, the principle has been established for the ALK2 kinase family, opening avenues for future research.
Table 3: Mentioned Compound and Enzyme Names
| Name | Type |
|---|---|
| This compound | Chemical Compound |
| DNA Gyrase | Enzyme |
| Alpha-Amylase | Enzyme |
| Alpha-Glucosidase | Enzyme |
| Acetylcholinesterase (AChE) | Enzyme |
| Butyrylcholinesterase (BChE) | Enzyme |
| ALK2 Kinase | Enzyme |
| 2-aminopyridine | Chemical Compound |
Receptor and Transporter Interaction Studies
The interaction of this compound with various receptors and transporters has been a subject of scientific investigation, revealing a complex pharmacological profile.
Opioid Receptor Binding and Activation Mechanisms
Research has shown that derivatives of this compound exhibit notable activity at opioid receptors. Specifically, N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, which share a core structure, are identified as pure opioid receptor antagonists. nih.gov The binding of these compounds is influenced by the nature of the N-substituent, which can modulate potency and selectivity across the μ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov For instance, certain N-substituents can confer a preference for the κ opioid receptor. nih.gov
Monoamine Transporter Inhibition Mechanisms (DAT, SERT, NET)
While direct studies on this compound's interaction with monoamine transporters are not extensively detailed in the provided results, the general mechanism of transporter inhibition involves a compound binding to the transporter protein and blocking the reuptake of neurotransmitters such as dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby modulating neurotransmission. The structural features of this compound, including its aromatic rings and amino group, are common pharmacophoric elements for monoamine transporter ligands.
Muscarinic Receptor Antagonism Mechanisms
The antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, has been shown to trigger downstream signaling cascades. nih.gov Antagonism of the M1 receptor can lead to the activation of the TRPM3 cation channel, resulting in increased intracellular calcium levels. nih.gov This process is believed to occur through the inhibition of PIP2 hydrolysis, which in turn activates the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK pathway. nih.gov This mechanism highlights a potential for compounds acting on muscarinic receptors to influence neuronal function and plasticity. nih.gov While the direct antagonism of this compound on muscarinic receptors is not explicitly detailed, its structural components suggest a potential for such interactions.
Nucleic Acid Interaction Mechanisms (e.g., DNA Binding and Intercalation)
The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. nih.gov Non-covalent interactions are the primary mode of binding for many small molecules and can be categorized into electrostatic interactions, groove binding, and intercalation. nih.gov
Electrostatic binding occurs between positively charged molecules and the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Groove binding involves the fitting of a molecule into the major or minor grooves of the DNA helix, often stabilized by hydrogen bonds and van der Waals forces. nih.gov
Intercalation is the insertion of a planar molecule between the base pairs of the DNA double helix. nih.govmdpi.com This mode of binding often leads to structural changes in the DNA, such as unwinding and lengthening of the helix.
Schiff base derivatives of aminophenols have been shown to interact with DNA, exhibiting hyperchromic or hypochromic effects in their UV-Vis spectra, which are indicative of binding. nih.gov Some derivatives also show a bathochromic (red) shift, further supporting an interaction. nih.gov The planar aromatic structures within this compound suggest a potential for intercalative binding with DNA. mdpi.com
Cellular Pathway Modulation and Molecular Mechanisms
mTORC1 Pathway Inhibition Mechanisms
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov Its activity is controlled by various upstream signals, including growth factors and amino acids. nih.govnih.gov While direct evidence of this compound inhibiting the mTORC1 pathway was not found, other phenolic compounds have been shown to modulate related signaling pathways. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to inhibit the STAT3 pathway, which can be upstream of or interact with mTORC1 signaling in certain contexts. nih.govnih.govresearchgate.net Inhibition of such pathways can have significant effects on cellular processes like inflammation and protein synthesis. nih.govmdpi.com
Tubulin Polymerization Inhibition Mechanisms
Derivatives of this scaffold are recognized as potent inhibitors of tubulin polymerization. mdpi.comnih.gov Research indicates that these compounds function by binding to the colchicine (B1669291) site on β-tubulin. mdpi.com This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network. nih.gov
The inhibitory effect is often dose-dependent. For instance, a derivative known as compound 9p was shown to inhibit tubulin polymerization in a manner very similar to the well-known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov The disruption of microtubule dynamics leads to a destabilization of the entire microtubule network within cells. nih.gov
Several studies have quantified the tubulin polymerization inhibitory activity of various analogs. The half-maximal inhibitory concentration (IC50) is a common metric used to express this potency.
Tubulin Polymerization Inhibition Data for Selected Analogs
| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Compound 7a | A triazolo-thiadiazine derivative | 1.6 | CA-4 | 0.92 mdpi.com |
| Compound 12a | A cis-restricted pyridine (B92270) derivative | 2.06 | CA-4 | - |
| Compound 45b | A diaryl-triazolo-thiadiazine derivative | Equivalent to CA-4 | CA-4 | 1.9 mdpi.com |
| Compound 10 | An arylthioindole derivative with a 3,4,5-trimethoxyphenylthio group | 2.6 | Colchicine | 3.2 csic.es |
Mechanisms of Cell Growth and Colony Formation Suppression
The disruption of microtubule function by these compounds has profound effects on cell proliferation and survival. By inhibiting tubulin polymerization, these agents interfere with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. nih.gov
This interference leads to a cell cycle arrest, predominantly in the G2/M phase. mdpi.comnih.govnih.gov Cells are unable to progress through mitosis, which can trigger apoptotic pathways. The hallmarks of apoptosis observed in cells treated with these compounds include cell shrinkage, chromatin condensation, exposure of phosphatidylserine, activation of caspases (like caspase-3/7 and -8), and fragmentation of internucleosomal DNA. nih.govnih.gov
The suppression of cell growth is a direct consequence of this cell cycle arrest and induction of apoptosis. This has been demonstrated across various human tumor cell lines, including HeLa, MCF-7, and A549 cells. nih.gov The ability of these compounds to induce apoptosis in rapidly dividing cancer cells is a key mechanism behind their anti-proliferative effects.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
SAR studies have been crucial in elucidating the chemical features necessary for the biological activity of this class of compounds and in guiding the design of more potent analogs.
Impact of Substituent Modifications on Biological Mechanism
The potency of tubulin polymerization inhibition and the resulting anti-proliferative activity are highly sensitive to the nature and position of substituents on the aryl rings.
The Trimethoxyphenyl Moiety : A recurring feature in many potent analogs is the presence of a 3,4,5-trimethoxyphenyl group, which is known to be a key pharmacophore for binding to the colchicine site of tubulin. nih.govcsic.es Modifications to this ring system, such as changing it to a 2,3,4-trimethoxyphenyl group, can still result in improved activity. mdpi.com
Substituents on the Second Aryl Ring :
Electron-donating groups : The presence of electron-donating groups like methoxy (B1213986) (OCH3) and methyl (CH3) can enhance tubulin inhibitory activity. mdpi.com The bulkiness and number of these groups can also be a factor. mdpi.com
Halogens : The introduction of halogens such as fluorine (F), bromine (Br), and chlorine (Cl) has been explored. In some series, a chloro substituent at the 2-position led to significant antiproliferative activity. mdpi.com In another series of thiophene (B33073) derivatives, the antiproliferative activity followed the order F=CH3 > OCH3=Br=NO2. nih.gov
Positional Isomerism : The position of substituents has a notable impact. For example, in a series of (benzoylaminophenoxy)phenol derivatives, introducing a small substituent at the 2-position of the central benzene (B151609) ring was found to increase activity against prostate cancer cell lines. nih.gov
Impact of Substituents on Antiproliferative Activity
| Compound Series | Key Structural Feature | Observed SAR Trend |
|---|---|---|
| Diaryl-triazolo-thiadiazines | Substituents on the R2 position | Antiproliferative activity order: CH3 > H > Br. mdpi.com |
| 2-amino-5-aryl thiophenes | Substituents at the para-position of the 5-phenyl group | Antiproliferative activity order: F=CH3 > OCH3=Br=NO2 > CF3=I > OEt. nih.gov |
| (Benzoylamino-phenoxy)phenols | Substituent at the 2-position of the central benzene ring | Introduction of a small substituent increases activity. nih.gov |
Pharmacophore Modeling for Target Interaction Definition
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For tubulin inhibitors, these models help to understand the key interactions within the colchicine binding pocket.
A typical pharmacophore model for this class of compounds would likely include:
Hydrogen Bond Acceptors : These features can interact with hydrogen bond donor residues in the binding site.
Hydrophobic/Aromatic Centers : These correspond to the aryl rings of the molecule, which fit into hydrophobic pockets within the tubulin protein. science.govnih.gov
Hydrogen Bond Donors : The amino and hydroxyl groups can act as hydrogen bond donors. science.gov
These models are generated based on the structures of known active compounds and are validated by their ability to predict the activity of other molecules. science.gov The models reveal that a specific spatial arrangement of these features is crucial for high-affinity binding and potent inhibition of tubulin polymerization.
Rational Analogue Design and Mechanistic Evaluation
The insights gained from SAR and pharmacophore modeling have enabled the rational design of novel analogs with improved potency and drug-like properties. By understanding which parts of the molecule are essential for activity and which can be modified, chemists can synthesize new compounds with a higher probability of success.
For example, based on the analysis of the X-ray crystal structure of tubulin in complex with another inhibitor, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed to mimic the active conformation of CA-4 while having improved structural stability. nih.gov The subsequent synthesis and biological evaluation confirmed that the designed compounds, such as 9p, were potent inhibitors of tubulin polymerization and exhibited strong antiproliferative activity. nih.gov
This iterative process of design, synthesis, and mechanistic evaluation is a cornerstone of modern drug discovery. It allows for the systematic optimization of a lead compound, like this compound, into a more effective therapeutic candidate.
Chemical Reactivity and Derivatization Studies
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a primary site of reactivity. Its acidic proton can be removed by a base to form a phenoxide anion. This negatively charged intermediate is a potent nucleophile, significantly more reactive than the neutral hydroxyl group.
Key reactions involving the phenolic hydroxyl group include:
Etherification: The phenoxide can react with alkyl or aryl halides to form ethers. A notable example is the Ullmann condensation, a copper-catalyzed reaction with aryl halides, which is a key method for synthesizing m-aryloxy phenols and diaryl ethers. mdpi.comencyclopedia.pub This approach can be used to create complex molecular architectures, such as oxacalixarenes. mdpi.com
Esterification: Reaction with acyl chlorides or acid anhydrides converts the phenol (B47542) into its corresponding ester. This transformation is often used to protect the hydroxyl group during reactions at other sites of the molecule.
Oxidation: The phenolic group is susceptible to oxidation, which can lead to the formation of quinone-type structures. evitachem.com The presence of the hydroxyl group, along with the methoxy (B1213986) substituent, contributes to the antioxidant properties of related phenolic acids, primarily through hydrogen atom transfer (HAT) mechanisms. nih.gov
Reactions Involving the Anilino Nitrogen Atom
The secondary amine (anilino) bridge is another key reactive center, exhibiting both basic and nucleophilic properties. Its reactivity can be tuned by adjusting reaction conditions, such as pH. researchgate.net
Common reactions at the anilino nitrogen include:
Acid-Base Reactions: As a weak base, the anilino nitrogen can be protonated by acids to form an ammonium (B1175870) salt. This can influence the directing effects of the substituent during electrophilic aromatic substitution. researchgate.net
N-Alkylation: The nitrogen atom can act as a nucleophile to react with alkyl halides, leading to the formation of tertiary amines.
Condensation Reactions: One of the most significant reactions of the anilino nitrogen is its condensation with aldehydes or ketones to form an imine or azomethine group (-C=N-). The resulting molecules are known as Schiff bases. evitachem.com This reaction is a cornerstone for synthesizing a vast array of derivatives.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The substitution pattern on the aromatic rings is governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The central phenolic ring is highly activated towards electrophilic attack due to the strong electron-donating nature of both the hydroxyl and the anilino groups. Both are powerful ortho- and para-directing groups. byjus.com Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6), which are also ortho or para to the amino bridge. Reactions like halogenation and nitration are expected to proceed readily, even under mild conditions, due to this high activation. byjus.com The second aromatic ring is activated by the methoxy group, which is also an ortho-, para-director.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like those in 3-((3-Methoxyphenyl)amino)phenol. mdpi.com This reaction typically requires an aromatic ring substituted with at least one powerful electron-withdrawing group (like a nitro group) and a good leaving group. libretexts.org Therefore, the parent compound is not a good substrate for SNAr. However, derivatives of this compound, particularly those that have been functionalized with electron-withdrawing groups, could undergo such substitutions.
Synthesis of Advanced Derivatives for Specialized Research Applications
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential applications in various research fields.
The bifunctional nature of the core structure and its derivatives facilitates the synthesis of various heterocyclic systems through cyclization reactions. The amino and hydroxyl groups can react with appropriate reagents to form new rings. For example, related aminophenol and thiophenol precursors are used to synthesize a range of heterocyclic compounds, including:
Benzoxazoles and Benzothiazoles: These can be formed by the condensation of o-aminophenols or o-aminothiophenols with carboxylic acids or their derivatives.
Thiazolidinones and Triazoles: Schiff base intermediates derived from aminophenols can undergo further cyclization with reagents like mercaptoacetic acid to form thiazolidinone rings or can be used in the construction of triazole systems. ekb.eg
Quinazolines: The core structure can be incorporated into more complex frameworks like quinazolines through multi-step synthetic sequences, often involving Suzuki cross-coupling reactions on a pre-formed heterocyclic intermediate. heteroletters.org
The reaction between the anilino nitrogen of an aminophenol and a carbonyl compound is a robust method for generating Schiff base derivatives. rsc.orgrsc.org These imines are not just final products but also versatile intermediates for further chemical transformations. A series of Schiff bases has been synthesized from 3-aminophenol (B1664112) and various substituted benzaldehydes, demonstrating the breadth of accessible structures. researchgate.net
| Compound ID | Substituent (R1) | Substituent (R2) | Molecular Formula | Yield (%) | Color | Melting Point (°C) |
|---|---|---|---|---|---|---|
| L1 | OMe | H | C14H13NO2 | 48 | Yellow | 170-172 |
| L2 | OH | H | C13H11NO2 | 61 | Orange | 82-83 |
| L3 | Cl | H | C13H10ClNO | 55 | Yellow | 104-105 |
| L4 | NO2 | H | C13H10N2O3 | 70 | Red | 158-160 |
| L5 | H | OMe | C14H13NO2 | 65 | Yellow | 110-112 |
| L6 | H | OH | C13H11NO2 | 58 | Brown | 188-190 |
| L7 | H | Cl | C13H10ClNO | 62 | Yellow | 130-132 |
| L8 | H | NO2 | C13H10N2O3 | 72 | Orange | 148-150 |
The core structure of this compound serves as a building block for creating larger, hybrid molecules. These conjugates are designed by linking the primary scaffold to other chemical moieties to achieve specific functionalities. Examples from related structures demonstrate this principle:
Multi-component Reactions: Three-component reactions involving amines, β-ketoesters, and chalcones have been used to construct libraries of highly substituted m-terphenyl (B1677559) derivatives, showcasing a method for rapid assembly of complex molecules. researchgate.net
Synthesis of Secondary Amines: The condensation of primary amines with aldehydes followed by the reduction of the intermediate Schiff base is a common route to synthesize complex secondary amines, which can be important starting materials for dyes and other functional molecules. mdpi.com
Dinuclear Systems: The phenolic and amino functionalities can be used to create ligands capable of coordinating with metal ions, leading to the formation of bimetallic or dinuclear systems, such as salphen complexes, which have applications in catalysis. mdpi.com
Regioselective Synthesis and Specific Functional Group Transformations
The presence of multiple reactive sites on this compound, also known as N-(3-hydroxyphenyl)-3-methoxybenzenamine, necessitates careful control of reaction conditions to achieve regioselectivity. The hydroxyl (-OH) and amino (-NH-) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. Conversely, the methoxy (-OCH3) group is also an activating, ortho-, para-directing group on its respective phenyl ring. This complex interplay of directing effects can lead to a mixture of products if not properly controlled.
Research into the specific derivatization of this compound has focused on transformations of the amino and hydroxyl functionalities, as well as electrophilic substitution on the aromatic rings.
One documented example of a specific functional group transformation is the amidation of the secondary amine. The synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide has been achieved through an amide coupling reaction. mdpi.com This transformation selectively targets the amino group, leaving the phenolic hydroxyl and methoxy groups intact. The reaction demonstrates the feasibility of selectively functionalizing the nitrogen atom of the parent compound.
Detailed research findings for this transformation are presented in the table below:
Table 1: Synthesis of an Amide Derivative of this compound
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product |
|---|---|---|---|---|---|---|---|
| This compound (as 3-hydroxyaniline) | 3-Methoxybenzoic acid | HATU | Et3N | DMF | 70 | 2 | N-(3-hydroxyphenyl)-3-methoxybenzamide |
Data sourced from a study on the polymorphism of N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.com
Further research is required to fully elucidate the regioselective behavior of this compound in various other chemical transformations and to expand the library of its derivatives.
Potential Applications in Chemical Sciences Non Biological, Non Clinical
Utility as an Intermediate in Complex Organic Synthesis
The reactivity of its functional groups—the hydroxyl, the amino, and the aromatic rings—positions 3-((3-Methoxyphenyl)amino)phenol as a key starting material and intermediate in the construction of more complex molecules. evitachem.com Its versatility allows it to participate in a wide range of chemical transformations. evitachem.com
As a substituted aminophenol, this compound serves as a foundational precursor for a variety of organic molecules. The presence of both a nucleophilic amino group and a phenolic hydroxyl group, along with two aromatic rings, allows for sequential and selective functionalization. It can undergo typical reactions such as electrophilic aromatic substitution on the electron-rich rings, oxidation of the phenol (B47542) group to form quinone-like structures, and condensation reactions with aldehydes or ketones to yield imines or Schiff bases. evitachem.com
The parent compound, 3-aminophenol (B1664112), is a well-established intermediate in the synthesis of fluorescent dyes, such as rhodamine B, and various pharmaceuticals. wikipedia.org It is also used to produce molecules like methyl 2-oxo-7-[(triphenylphosphoranylidene)amino]-2H-chromene-4-carboxylate through reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). sigmaaldrich.com Similarly, this compound is considered a versatile intermediate for fine chemicals. evitachem.com Its structural motif is found in more complex molecules like 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride, highlighting its role as a building block. sigmaaldrich.com The synthesis of related structures, such as 2-methoxy-5-((phenylamino)methyl)phenol, further demonstrates the utility of aminophenol derivatives as important starting materials in multi-step organic synthesis. mdpi.com
The bifunctional nature of aminophenols makes them suitable monomers for polymerization and for grafting onto other materials to create functional polymers and macromolecular structures. For instance, the parent compound, 3-aminophenol, has been successfully grafted onto polymers like allyl glycidyl (B131873) ether, which are then used to modify the surface of nanoparticles. nih.gov This demonstrates the capacity of the aminophenol structure to be integrated into larger polymeric systems.
Furthermore, derivatives of this compound, such as Schiff bases formed through the condensation of its amino group, are noted for their use as polymer stabilizers. nih.gov The ability to form stable, conjugated structures also suggests potential applications in the development of conductive polymers or materials with specific electronic properties. The synthesis of poly(m-aminophenol) on graphene oxide surfaces illustrates how these monomers can be used to create advanced composite materials.
Research into Catalytic Activity and Ligand Development
While this compound itself is not a catalyst, its structure is ideal for the synthesis of ligands that can coordinate with metal centers to form catalytically active complexes. The nitrogen and oxygen atoms can act as donor sites, allowing the molecule to function as a bidentate or polydentate ligand upon further modification.
Schiff bases derived from aminophenols are widely used in coordination chemistry to create stable metal complexes. nih.gov These complexes have shown significant catalytic activity in various reactions. For example, manganese(III) complexes incorporating tetradentate Schiff-base ligands derived from substituted phenols effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and styrene. nih.gov Research on manganese-based complexes has also explored their role as electrocatalysts in hydrogenation reactions. researchgate.net The development of such catalysts often begins with precursor molecules like this compound, which can be modified to tune the electronic and steric properties of the resulting ligand and, consequently, the reactivity of the metal complex.
Theoretical and Experimental Studies in Materials Science
The conjugated system of this compound and its derivatives is of significant interest in materials science for the development of materials with tailored optical and electronic properties.
Aminophenols are fundamental components in the synthesis of a wide range of dyes. nih.gov The interaction between the electron-donating amino and hydroxyl groups and the aromatic system gives rise to chromophoric properties. Derivatives of 3-aminophenol are used as coupling components to produce various classes of dyes. wikipedia.org
Schiff bases synthesized from substituted phenols, which are structurally related to this compound, are known to be used as dyes and pigments. nih.govnih.gov Theoretical and experimental studies on related Schiff bases, such as 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene (B151609) sulfonamide, investigate their optoelectronic properties, including bandgap energies and nonlinear optical behavior, which are crucial for applications in modern electronics. researchgate.netresearchgate.net The electronic structure of these molecules, often studied using density functional theory (DFT), provides insight into their potential use in optoelectronic devices. researchgate.net
The ability of the aminophenol structure to bind to metal ions, coupled with its inherent spectroscopic properties, makes it an excellent candidate for the development of chemosensors. Derivatives, particularly Schiff bases, can be designed to exhibit a selective response, such as a change in color or fluorescence, upon binding with a specific analyte.
Theoretical studies, often using DFT, play a crucial role in the rational design of these chemosensors. researchgate.net For example, research on aminophenol-based Schiff bases has led to the development of colorimetric sensors for metal ions like copper (Cu²⁺). nih.gov DFT calculations help to elucidate the binding mechanism and predict the electronic transitions responsible for the observed spectroscopic changes. Although specific theoretical studies on chemosensors derived directly from this compound are not widely reported, the extensive research on related aminophenol and methoxy-substituted phenol Schiff bases provides a strong theoretical foundation for its potential in this area. nih.govresearchgate.net These studies model the interaction between the ligand and the metal ion, predicting the stability of the complex and the resulting changes in its electronic and optical properties, thereby guiding the synthesis of new and effective analytical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
